5-Methyl-6-nitroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-6-7(11(12)13)2-3-8-9-4-5-10(6)8/h2-5H,1H3 |
InChI Key |
KRGMAOFLPPPRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Methyl 6 Nitroimidazo 1,2 a Pyridine
Reactivity Profiles of the Imidazo[1,2-a]pyridine (B132010) Core Bearing Nitro and Methyl Groups
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system comprising an electron-rich imidazole (B134444) ring and an electron-deficient pyridine (B92270) ring. This inherent electronic dichotomy dictates its chemical reactivity. The imidazole portion readily undergoes electrophilic substitution, while the pyridine moiety is more susceptible to nucleophilic attack.
The reactivity of the core in 5-Methyl-6-nitroimidazo[1,2-a]pyridine is significantly modulated by its two substituents.
Nitro Group (at C6): As a powerful electron-withdrawing group, the nitro group exerts a strong deactivating effect on the pyridine ring via both resonance and inductive effects. This deactivation makes electrophilic aromatic substitution on the six-membered ring exceedingly difficult. Conversely, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.
Methyl Group (at C5): The methyl group is a weak electron-donating group. Through hyperconjugation and a weak inductive effect, it slightly increases the electron density of the pyridine ring. However, its activating effect is largely overshadowed by the potent deactivating effect of the adjacent nitro group.
Transformations Involving the Nitro Group
The nitro group is a key functional handle for the chemical transformation of this compound, enabling a variety of synthetic modifications.
Reduction Reactions of the Nitro Moiety
The most common and synthetically useful transformation of the nitro group on this scaffold is its reduction to an amino group. This conversion dramatically alters the electronic properties of the molecule, turning the strongly deactivating nitro group into a strongly activating amino group. The resulting 6-amino-5-methylimidazo[1,2-a]pyridine is a valuable intermediate for further functionalization, such as in the synthesis of new pharmacologically active agents.
Studies on analogous nitro-heterocyclic compounds demonstrate that this reduction typically proceeds via a six-electron transfer process. For instance, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine in an acidic aqueous medium occurs in a single stage, involving six electrons to form the corresponding 6-amino derivative. nih.gov This transformation is a cornerstone in the chemistry of nitroaromatic compounds. nih.gov
Table 1: General Scheme for the Reduction of the Nitro Group
| Reactant | Conditions | Product |
| This compound | Reducing agent (e.g., H₂, Pd/C; SnCl₂, HCl) | 6-Amino-5-methylimidazo[1,2-a]pyridine |
This table represents a generalized, well-established chemical transformation for nitroaromatic heterocycles.
Other Nitro-Group Specific Reactions
Beyond reduction, the nitro group can participate in other transformations, although they are less common for this specific scaffold.
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a poor leaving group itself but is the strongest activating group for SNAr reactions. nih.gov In highly activated systems, the nitro group can be displaced by potent nucleophiles. Research on 3-nitroimidazo[1,2-a]pyridines has shown that they can undergo nucleophilic substitution with anions like thioglycolate. acs.org While this involves the nitro group at a different position, it establishes the principle that the nitro-activated ring is susceptible to such attacks. Therefore, under forcing conditions, a strong nucleophile could potentially displace the 6-nitro group of this compound.
Denitration Reactions: Certain synthetic methods involve the removal of a nitro group. For example, an iron-catalyzed denitration reaction has been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from 2-methyl-nitroolefins and aminopyridines. organic-chemistry.orgbio-conferences.org While this is a synthetic route to the core structure rather than a reaction on the pre-formed nitro-substituted scaffold, it highlights that C-NO₂ bond cleavage is a feasible chemical process.
Reactions and Functionalization at the Methyl Group
The C5-methyl group offers another site for synthetic modification, although literature on its specific functionalization in this nitro-substituted compound is scarce. Based on general principles of organic chemistry, several reactions can be anticipated:
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), would be expected to oxidize the methyl group to a carboxylic acid, yielding 6-nitroimidazo[1,2-a]pyridine-5-carboxylic acid. This transformation would provide a valuable handle for amide coupling and other derivatizations.
Radical Halogenation: The methyl group can be halogenated, typically at the benzylic-like position, using reagents such as N-bromosuccinimide (NBS) under radical initiation. This would produce 5-(bromomethyl)-6-nitroimidazo[1,2-a]pyridine, a highly reactive intermediate suitable for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.
Deprotonation: The protons of the C5-methyl group are acidified by the adjacent electron-withdrawing nitro group and the aromatic system. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation, forming a carbanion. This anion could then be quenched with various electrophiles, allowing for C-C bond formation at the methyl position.
Regioselective and Chemoselective Transformations of the Core Structure
Regioselectivity: The functionalization of this compound is highly regiocontrolled.
Electrophilic Substitution: As established, the C3 position of the imidazole ring is the overwhelmingly preferred site for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions). stackexchange.comyoutube.com The electron-rich nature of the five-membered ring directs electrophiles to this position.
Nucleophilic Substitution: For nucleophilic aromatic substitution, the pyridine ring is the target, having been activated by the 6-nitro group. nih.govquimicaorganica.org The positions ortho (C5, C7) and para (not applicable) to the nitro group are electronically activated. If a suitable leaving group were present at C7, it would be a prime site for nucleophilic attack.
Chemoselectivity: In molecules with multiple reducible groups, such as this compound, selective reaction at one site is crucial. In the case of reduction, the nitro group is significantly more susceptible to reduction than the aromatic heterocyclic core. Standard catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂) will chemoselectively reduce the nitro group to an amine while leaving the imidazopyridine ring system intact. nih.gov
Rearrangement Reactions (e.g., Dimroth Rearrangements)
The imidazo[1,2-a]pyridine system can undergo rearrangement reactions, with the Dimroth rearrangement being a notable example for related aza-heterocycles. acs.org The Dimroth rearrangement involves the switching of endocyclic and exocyclic nitrogen atoms, typically under basic or sometimes acidic or photo-activated conditions. bio-conferences.org
A key factor influencing the propensity for this rearrangement is the electronic density of the six-membered ring. Decreasing the π-electron density of this ring facilitates the initial nucleophilic attack (often by hydroxide) at the C5 position, which initiates the ring-opening/ring-closing cascade of the rearrangement. stackexchange.combio-conferences.org Consequently, the presence of a strong electron-withdrawing substituent, such as the nitro group at the C6 position, makes the imidazo[1,2-a]pyridine ring system more susceptible to undergoing the Dimroth rearrangement under alkaline conditions. stackexchange.combio-conferences.org In contrast, unsubstituted or electron-rich analogues are much less likely to undergo this transformation.
Cycloaddition Reactions and Annulation Pathways
The imidazo[1,2-a]pyridine scaffold can participate in cycloaddition reactions, acting as a diene or a dipolarophile, although specific studies on the 5-methyl-6-nitro derivative are limited. The electronic nature of the substituents plays a crucial role in determining the feasibility and regioselectivity of such reactions.
In the context of [3+2] cycloaddition reactions, nitropyridines have been shown to act as 2π-partners with azomethine ylides. kuleuven.benih.govnih.gov This reactivity is dependent on the electrophilicity of the pyridine ring, which is enhanced by the presence of electron-withdrawing groups like the nitro group. nih.govnih.gov For this compound, the C6-C7 double bond, being part of the nitro-activated pyridine ring, is the most likely site for cycloaddition with electron-rich dipoles. The electron-donating methyl group at C5 may slightly modulate the reactivity of this bond. It is anticipated that the reaction would proceed with dipoles adding across the C6 and C7 positions, leading to the formation of new fused ring systems. However, pyridines containing a donor substituent at position 5 have been shown in some cases to not undergo [3+2] cycloaddition reactions. kuleuven.be
Annulation reactions, which involve the construction of a new ring onto the existing scaffold, are also plausible transformation pathways. For instance, the synthesis of imidazo[1,5-a]pyridines can be achieved through the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org While this describes the formation of an isomeric system, it highlights the potential for the nitro group to participate in ring-forming reactions. Annulation of the this compound could potentially be achieved by introducing appropriate functional groups that can undergo intramolecular cyclization.
| Reaction Type | Potential Reactants | Expected Product Type | Influencing Factors |
| [3+2] Cycloaddition | Azomethine ylides, Nitrile oxides | Fused pyrrolidine (B122466) or oxazoline (B21484) rings | Electron-withdrawing nitro group at C6, Electron-donating methyl group at C5 |
| Annulation | Bifunctional reagents | Polycyclic heteroaromatic systems | Functional group handles on the imidazo[1,2-a]pyridine core |
Radical-Mediated Reactions and Pathways
The direct functionalization of imidazo[1,2-a]pyridines via radical reactions is a well-established strategy. wikipedia.org For the parent imidazo[1,2-a]pyridine, the C3 position is the most susceptible to radical attack. This is attributed to the electronic properties of the fused heterocyclic system. Visible light-induced C-H functionalization has emerged as a powerful tool for the derivatization of this scaffold. organic-chemistry.org
In the case of this compound, the regioselectivity of radical attack is influenced by both the inherent reactivity of the imidazo[1,2-a]pyridine nucleus and the electronic effects of the substituents. The nitro group at C6 significantly withdraws electron density from the pyridine ring, potentially making the C7 and C8 positions more susceptible to radical attack than in the unsubstituted parent compound. Conversely, the electron-donating methyl group at C5 increases the electron density at the ortho and para positions, which includes C6 and C8.
Studies on the radical-mediated reactions of nitroimidazoles have shown that the nitro group can be reduced to a nitro radical anion, which can then participate in further reactions. researchgate.net This suggests that under certain conditions, the nitro group itself could be the site of initial radical interaction. However, direct C-H functionalization is also a prominent pathway. For instance, the generation of a trifluoromethyl radical (•CF3) in the presence of imidazo[1,2-a]pyridines leads to trifluoromethylation, predominantly at the C3 position. organic-chemistry.org The interplay of the directing effects of the methyl and nitro groups in this compound would ultimately determine the final product distribution in radical reactions.
| Radical Species | Reaction Condition | Potential Site of Attack | Rationale |
| Alkyl Radicals | Peroxide initiation, Photochemical methods | C3, C7, C8 | Inherent reactivity of C3, Electronic influence of substituents on C7 and C8 |
| Acyl Radicals | Decarbonylation of α-keto acids | C3 | General reactivity pattern for imidazo[1,2-a]pyridines |
| Trifluoromethyl Radical | Photoredox catalysis | C3 | Established regioselectivity for imidazo[1,2-a]pyridines |
Electrophilic and Nucleophilic Attack Sites
The electronic landscape of this compound dictates its susceptibility to electrophilic and nucleophilic attacks. The imidazole ring is generally more electron-rich than the pyridine ring, making it the preferred site for electrophilic substitution.
Electrophilic Attack: For the parent imidazo[1,2-a]pyridine, electrophilic substitution, such as bromination, occurs preferentially at the C3 position. acs.org This is due to the stability of the resulting cationic intermediate, which maintains the aromaticity of the six-membered ring. In this compound, the electron-donating methyl group at C5 would further activate the ring system towards electrophilic attack, while the electron-withdrawing nitro group at C6 would deactivate the pyridine part of the ring. Therefore, the C3 position remains the most probable site for electrophilic attack.
Nucleophilic Attack: The presence of the strongly electron-withdrawing nitro group at C6 renders the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for such systems. In nitro-substituted heterocycles, nucleophilic attack typically occurs at positions ortho or para to the nitro group. For this compound, this would correspond to the C5 and C7 positions.
A particularly relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. kuleuven.bewikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic systems. In nitroarenes, VNS generally occurs at the positions ortho and para to the nitro group. organic-chemistry.org Therefore, for this compound, the C7 position is a prime candidate for VNS reactions, allowing for the introduction of various functional groups. The C5 position is already substituted with a methyl group. Studies on other nitro-heterocycles have confirmed that VNS proceeds efficiently ortho to the nitro group. kuleuven.be
Computational studies using frontier molecular orbital theory can provide further insights into the reactive sites. researchgate.netresearchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) would indicate the most likely site for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) would point to the site of nucleophilic attack. For a molecule with the electronic profile of this compound, the HOMO is expected to be localized primarily on the imidazole ring, particularly at C3, while the LUMO would be concentrated on the nitro-substituted pyridine ring, especially around C7.
| Attack Type | Predicted Site | Rationale | Supporting Evidence |
| Electrophilic | C3 | Electron-rich imidazole ring; Stable cationic intermediate | General reactivity of imidazo[1,2-a]pyridines |
| Nucleophilic (SNAr) | C7 | Electron-deficient pyridine ring; Ortho to the nitro group | Principles of nucleophilic aromatic substitution |
| Vicarious Nucleophilic Substitution (VNS) | C7 | Activation by the nitro group; Substitution of hydrogen | Established mechanism for nitroaromatics |
Spectroscopic and Structural Elucidation of 5 Methyl 6 Nitroimidazo 1,2 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for the structural analysis of organic molecules. For imidazo[1,2-a]pyridine (B132010) systems, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern on the bicyclic ring. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electronic effects of the substituents, such as the electron-donating methyl group and the electron-withdrawing nitro group.
In the case of 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the methyl protons appear as a singlet around δ 2.40 ppm. tci-thaijo.org The protons of the imidazo[1,2-a]pyridine core resonate at specific chemical shifts influenced by their position relative to the substituents. For example, in 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the proton at position 5 (H-5) appears as a doublet around δ 8.59 ppm, while the proton at position 3 (H-3) is observed as a singlet at δ 8.67 ppm in DMSO-d₆. tci-thaijo.org The introduction of a methyl group at C-5 and a nitro group at C-6 in the target molecule would significantly influence the chemical shifts of the remaining aromatic protons (H-2, H-3, H-7, and H-8). The methyl group at C-5 would likely cause an upfield shift for the nearby protons, while the nitro group at C-6 would cause a downfield shift for its neighboring protons.
Table 1: Representative ¹H NMR Data for Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Proton | Chemical Shift (δ ppm) | Solvent |
|---|---|---|---|
| 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine tci-thaijo.org | 7-CH₃ | 2.40 (s) | CDCl₃ |
| H-8 | 6.67 (d) | CDCl₃ | |
| H-5 | 8.02 (d) | CDCl₃ | |
| H-3 | 7.90 (s) | CDCl₃ | |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine tci-thaijo.org | H-5 | 8.59 (d) | DMSO-d₆ |
| H-3 | 8.67 (s) | DMSO-d₆ | |
| H-6 | 6.96 (t) | DMSO-d₆ | |
| H-7 | 7.32 (m) | DMSO-d₆ | |
| H-8 | 7.63 (d) | DMSO-d₆ |
s = singlet, d = doublet, t = triplet, m = multiplet
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring are sensitive to the electronic environment. The presence of the electron-donating methyl group at C-5 would shield this carbon and its neighbors, causing an upfield shift in their resonance signals. Conversely, the electron-withdrawing nitro group at C-6 would deshield the C-6 carbon, resulting in a significant downfield shift.
For example, in 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the methyl carbon (7-CH₃) resonates at approximately δ 21.4 ppm. tci-thaijo.org The carbons of the imidazo[1,2-a]pyridine core appear in the aromatic region, with the bridgehead carbon (C-8a) typically resonating at a lower field. In 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the carbon signals are observed between δ 109 and 148 ppm. tci-thaijo.org The specific chemical shifts for 5-Methyl-6-nitroimidazo[1,2-a]pyridine would be expected to follow these general trends, with the C-5 and C-6 signals being particularly diagnostic.
Table 2: Representative ¹³C NMR Data for Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Carbon | Chemical Shift (δ ppm) | Solvent |
|---|---|---|---|
| 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine tci-thaijo.org | 7-CH₃ | 21.4 | CDCl₃ |
| C-2 | 146.5 | CDCl₃ | |
| C-3 | 109.5 | CDCl₃ | |
| C-5 | 124.2 | CDCl₃ | |
| C-6 | 115.9 | CDCl₃ | |
| C-7 | 136.8 | CDCl₃ | |
| C-8 | 116.3 | CDCl₃ | |
| C-8a | 143.2 | CDCl₃ | |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine tci-thaijo.org | C-2 | 145.7 | DMSO-d₆ |
| C-3 | 112.0 | DMSO-d₆ | |
| C-5 | 126.5 | DMSO-d₆ | |
| C-6 | 113.5 | DMSO-d₆ | |
| C-7 | 124.7 | DMSO-d₆ | |
| C-8 | 117.3 | DMSO-d₆ | |
| C-8a | 142.5 | DMSO-d₆ |
For complex structures or when 1D NMR spectra are insufficient for complete assignment, advanced 2D NMR techniques are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. These correlations are crucial for unambiguously assigning the signals of the substituted imidazo[1,2-a]pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining through-space proximity of atoms, which can help in confirming the regiochemistry of substitution. libretexts.org For this compound, a NOESY experiment would be expected to show a correlation between the protons of the C-5 methyl group and the proton at C-4 (if present) or H-7, depending on the spatial arrangement, thus confirming the position of the methyl group.
Mass Spectrometry Techniques
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. mdpi.comlookchem.com For this compound (C₈H₇N₃O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula with high confidence. HRMS is a standard characterization technique for newly synthesized imidazo[1,2-a]pyridine derivatives. mdpi.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many imidazo[1,2-a]pyridine derivatives. mdpi.com In positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information by inducing fragmentation. The fragmentation patterns of imidazo[1,2-a]pyridines are influenced by the substituents. nih.gov For nitro-substituted derivatives, the loss of the nitro group (NO₂) or related fragments is a common fragmentation pathway. nih.gov The study of fragmentation mechanisms of related nitroimidazoles and imidazo[1,2-a]pyridines can help in interpreting the mass spectrum of the title compound and confirming the connectivity of the methyl and nitro groups to the core structure. nih.govrsc.org
Fragmentation Pathway Analysis
Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio of its fragments after ionization. For this compound, the fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the stability of the imidazo[1,2-a]pyridine core and the nature of its substituents.
The molecular ion peak (M+) would be the parent peak, corresponding to the intact molecule's mass. Key fragmentation pathways would likely involve the following steps:
Loss of Nitro Group: A primary and highly characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a significant [M-46]⁺ fragment. Alternatively, a two-step loss of O and then NO, or the direct loss of a nitric oxide radical (NO), can occur, yielding an [M-30]⁺ fragment.
Loss of Methyl Group: Cleavage of the methyl radical (•CH₃) from the pyridine (B92270) ring is another expected pathway, resulting in an [M-15]⁺ fragment. This fragmentation can occur from the molecular ion or after the initial loss of the nitro group.
Ring Cleavage: Subsequent fragmentation would involve the cleavage of the heterocyclic rings. The imidazo[1,2-a]pyridine system may undergo complex rearrangements and ruptures, typically involving the expulsion of small, stable molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), leading to smaller fragment ions.
A plausible fragmentation cascade could start with the loss of the NO₂ group, followed by the loss of HCN from the imidazole (B134444) ring, a common fragmentation pattern for such heterocycles. The principles of fragmentation often involve α-cleavage and the formation of stable carbocations or radical ions. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |
|---|---|---|
| [M]⁺ | Molecular Ion | 177 |
| [M-15]⁺ | Loss of •CH₃ | 162 |
| [M-30]⁺ | Loss of •NO | 147 |
| [M-46]⁺ | Loss of •NO₂ | 131 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups and analyze the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its aromatic core and its methyl and nitro substituents.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the fused aromatic rings typically appear in the region of 3000-3100 cm⁻¹.
Nitro Group (NO₂) Vibrations: The nitro group is a strong IR absorber. Two distinct and intense bands are expected: the asymmetric stretching vibration (ν_as(NO₂)) typically found between 1500-1560 cm⁻¹ and the symmetric stretching vibration (ν_s(NO₂)) between 1345-1385 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused imidazo[1,2-a]pyridine rings will produce a series of medium to strong bands in the 1400-1650 cm⁻¹ region.
Methyl Group (CH₃) Vibrations: The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (around 2950-2975 cm⁻¹) and bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
Ring Vibrations: The breathing and deformation modes of the pyridine ring are expected in the fingerprint region. researchgate.net For instance, pyridine itself shows characteristic ring modes around 1000-1050 cm⁻¹. researchgate.net Metal-coordinated pyridine rings can show bands around 412 cm⁻¹. mdpi.com While not a metal complex, this indicates where ring-related vibrations can occur.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2950 - 2975 | C-H Asymmetric Stretch | Methyl (CH₃) |
| 1500 - 1560 | Asymmetric Stretch | Nitro (NO₂) |
| 1345 - 1385 | Symmetric Stretch | Nitro (NO₂) |
| 1400 - 1650 | C=C and C=N Stretch | Imidazo[1,2-a]pyridine Core |
| ~1450 | Asymmetric Bend | Methyl (CH₃) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Structural Features
UV-Visible spectroscopy measures the electronic transitions within a molecule. The conjugated π-system of the imidazo[1,2-a]pyridine core is expected to give rise to intense absorption bands corresponding to π → π* transitions. The presence of the nitro group (an auxochrome and strong electron-withdrawing group) and the methyl group (a weak electron-donating group) will modulate these transitions.
The spectrum would likely show multiple absorption bands in the UV region. The introduction of a nitro group to an aromatic system typically causes a bathochromic (red) shift of the absorption maxima due to the extension of conjugation and its electron-withdrawing nature. The n → π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are generally much weaker than the π → π* transitions.
Fluorescence spectroscopy provides information on the emission properties of a compound after electronic excitation. While many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, the presence of a nitro group often quenches fluorescence. This is because the nitro group can promote non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence emission. Therefore, this compound is expected to exhibit weak fluorescence or be non-fluorescent. Studies on some expanded imidazo[1,2-a]pyridine systems have shown that their fluorescence quantum yields can be low. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the exact title compound is not available, analysis of closely related structures, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) and 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, allows for a detailed prediction of its solid-state features. researchgate.netnih.gov
The fused imidazo[1,2-a]pyridine ring system is expected to be nearly planar. In related structures, the root-mean-square deviation (r.m.s.d.) from planarity for this fused ring system is very small, on the order of 0.024 to 0.028 Å. researchgate.netnih.govnih.gov
The substituents, however, may not lie in the same plane as the ring system. The nitro group at the C6 position is likely to be twisted out of the plane of the aromatic ring. In a similar 6-nitroimidazo[1,2-a]pyridine (B183503) derivative, the nitro group was found to make a dihedral angle of 34.56° with the mean plane of the fused rings. nih.gov This rotation is common for nitro groups on aromatic rings to relieve steric strain. The methyl group at the C5 position will have its hydrogen atoms positioned out of the ring plane.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Observation | Basis of Prediction (Related Compound) |
|---|---|---|
| Ring System Planarity | Nearly planar (r.m.s.d. ~0.02-0.03 Å) | (5-methylimidazo[1,2-a]pyridin-2-yl)methanol researchgate.net |
In the solid state, the crystal packing is stabilized by a network of intermolecular interactions.
Hydrogen Bonding: Although the title compound lacks strong hydrogen bond donors like -OH or -NH₂, weak C-H···O hydrogen bonds are highly probable. The aromatic C-H groups can act as weak donors, and the oxygen atoms of the nitro group are effective acceptors. In a related 6-nitro derivative, C-H···O interactions were observed to link molecules into layers. nih.gov
π-π Stacking: The planar imidazo[1,2-a]pyridine rings are well-suited for π-π stacking interactions. In the crystal structure of a 5-methyl derivative, multiple π-π interactions were observed, with centroid-centroid distances ranging from 3.48 Å to 3.72 Å. nih.gov These interactions link molecular ribbons into a three-dimensional structure. researchgate.netnih.gov It is expected that the 5-methyl-6-nitro derivative would also exhibit such stacking to maximize packing efficiency in the crystal lattice.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (5-methylimidazo[1,2-a]pyridin-2-yl)methanol |
| 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde |
| Hydrogen cyanide |
Theoretical and Computational Chemistry Studies of 5 Methyl 6 Nitroimidazo 1,2 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For a molecule like 5-Methyl-6-nitroimidazo[1,2-a]pyridine, these calculations would typically involve methods such as Density Functional Theory (DFT) and ab initio calculations.
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) could be used to calculate molecular properties of this compound with high accuracy. These methods would be valuable for obtaining precise electronic energies and wavefunctions.
Electronic Structure Analysis
The analysis of the electronic structure provides crucial information about a molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are key indicators of chemical reactivity and kinetic stability. nih.gov For similar heterocyclic systems, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. nih.gov For this compound, the HOMO would likely be distributed over the fused ring system, while the LUMO might be localized more towards the nitro group, a strong electron-withdrawing group. This distribution would influence its susceptibility to nucleophilic or electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| No specific data is available in the searched literature. A dedicated computational study would be required to determine these values. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the region around the nitro group would be expected to show a negative potential (red/yellow), indicating a high electron density and a likely site for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic rings would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. Studies on other imidazo[1,2-a]pyridine (B132010) derivatives have utilized MEP maps to identify such reactive sites. scirp.org
Chemical Reactivity and Stability Descriptors
From the HOMO and LUMO energies obtained through quantum chemical calculations, various chemical reactivity and stability descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index would suggest a greater capacity to accept electrons. While no specific values are available for this compound, studies on related compounds have used these descriptors to compare the reactivity of different derivatives. nih.gov
Table 2: Hypothetical Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| Electronegativity (χ) | - (ELUMO + EHOMO) / 2 | - |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |
| Chemical Softness (S) | 1 / (2η) | - |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | - |
| No specific data is available in the searched literature. A dedicated computational study would be required to determine these values. |
Energy Gap (HOMO-LUMO Gap) Correlations
No published data specifically detailing the HOMO-LUMO energy gap of this compound were found. For other imidazo[1,2-a]pyridine derivatives, DFT calculations have been used to determine these values, which are crucial for understanding the electronic transitions and chemical reactivity of the molecules. nih.govtandfonline.com The energy gap is a key parameter in assessing the kinetic stability and bioactivity of a compound. tandfonline.com
Global and Local Reactivity Indices (e.g., Chemical Hardness, Softness, Dual Descriptor)
Specific values for global and local reactivity indices such as chemical hardness, softness, and dual descriptor for this compound are not available in the reviewed literature. These indices, derived from the HOMO and LUMO energies, provide insight into the stability and reactivity of molecules. nih.gov For instance, a study on a series of imidazo[1,2-a]pyridinyl-chalcones used DFT to calculate these parameters to predict their chemical behavior. scirp.org
Reaction Mechanism Elucidation through Computational Modeling
There are no specific computational models in the found literature that elucidate the reaction mechanisms involving this compound. Computational modeling is a powerful tool for investigating reaction pathways, as demonstrated in studies of other heterocyclic systems where it has been used to understand plausible mechanistic routes for their synthesis. nih.gov
Conformational Analysis and Energetic Landscapes
A detailed conformational analysis and the corresponding energetic landscape for this compound have not been reported. Such studies are important for understanding the three-dimensional structure of a molecule and its flexibility, which can be critical for its biological activity. For example, conformational studies on other substituted imidazo[1,2-a]pyridines have been performed to understand their behavior as peptidomimetics. nih.gov
Mechanistic Investigations of Reactions Involving 5 Methyl 6 Nitroimidazo 1,2 a Pyridine
Detailed Mechanistic Pathways for Synthetic Reactions
The synthesis of the 5-Methyl-6-nitroimidazo[1,2-a]pyridine core primarily follows established routes for the imidazo[1,2-a]pyridine (B132010) scaffold, beginning with a suitably substituted 2-aminopyridine (B139424). For the target compound, the key starting material is 6-methyl-5-nitropyridin-2-amine.
One of the most fundamental synthetic routes is a variation of the Chichibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org The mechanism proceeds through several key steps:
N-Alkylation: The reaction can be initiated by the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the α-carbon of the halo-carbonyl compound, forming a pyridinium (B92312) salt intermediate. This pathway is often referred to as an Ortoleva-King type reaction. acs.orgorganic-chemistry.org
Intramolecular Condensation: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.
Dehydration: Subsequent elimination of a water molecule leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Alternatively, the reaction can commence with the exocyclic amino group attacking the carbonyl compound. An intermediate enamine has been isolated in some cases, confirming a pathway involving initial attack by the exocyclic amine, followed by intramolecular cyclization and elimination. acs.org
Modern synthetic approaches utilize multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govbeilstein-journals.org This one-pot process combines a 2-aminopyridine, an aldehyde, and an isocyanide. The proposed mechanism for this reaction involves:
Formation of a Schiff base from the 2-aminopyridine and the aldehyde.
Protonation of the Schiff base, followed by nucleophilic attack by the isocyanide to form a nitrilium ion intermediate.
Intramolecular [4+1] cycloaddition of the pyridine nitrogen onto the nitrilium ion, which, after rearrangement (formally a 5-endo-dig cyclization), yields the final product. nih.gov
Visible light-induced photocatalysis offers another mechanistic avenue. These reactions often proceed via a single electron transfer (SET) process. nih.gov For instance, a photocatalyst, upon excitation by visible light, can oxidize the imidazo[1,2-a]pyridine to a radical cation. This reactive intermediate can then engage with other reagents to form new C-C or C-heteroatom bonds. nih.gov
Finally, iodine-catalyzed cascade reactions provide an efficient route. A plausible mechanism involves molecular iodine activating a ketone to facilitate an in-situ generation of a phenylglyoxal (B86788) intermediate, which then undergoes a Knoevenagel-type condensation and subsequent cyclization to form the fused heterocyclic system. acs.org
Role of Catalysts and Intermediates in Reaction Progression
Catalysts and the transient intermediates they help generate are pivotal in defining the efficiency and pathway of imidazo[1,2-a]pyridine synthesis.
Catalysts: A diverse array of catalysts can be employed:
Metal Catalysts: Copper(I) iodide (CuI) is frequently used to catalyze aerobic oxidative cyclizations. organic-chemistry.orgresearchgate.net These reactions may proceed through a catalytic Ortoleva-King reaction. Palladium on carbon (Pd/C) is used for tandem reactions that involve initial C-O bond cleavage followed by cyclization. beilstein-journals.org
Lewis Acid Catalysts: Molecular iodine (I₂) can act as a mild Lewis acid, activating carbonyl groups towards nucleophilic attack and promoting the cascade reactions that lead to the fused ring system. acs.org
Photocatalysts: Organic dyes like Rose Bengal and metal complexes such as iridium-based photosensitizers (e.g., fac-Ir(ppy)₃) are used in visible-light-mediated reactions. They facilitate the generation of radical intermediates through single electron transfer (SET) pathways. nih.gov
Organocatalysts: Chiral phosphoric acids have been successfully employed to induce stereoselectivity in multicomponent reactions, leading to axially chiral products. nih.gov
Nanocatalysts: Magnetically separable nanoparticles functionalized with basic ionic liquids have been developed as quasi-homogeneous catalysts, offering high efficiency and easy recovery. ijcce.ac.ir
Intermediates: The reaction progression is dictated by the formation of various transient species:
Ortoleva-King Intermediate: This pyridinium salt, formed by the alkylation of the endocyclic nitrogen, is a key intermediate in many classical syntheses. acs.orgorganic-chemistry.org
Radical Intermediates: In photocatalytic and some metal-catalyzed reactions, radical cations (formed from the imidazo[1,2-a]pyridine) and other radical species (e.g., iminyl radicals) are crucial for C-H functionalization. acs.orgnih.gov
Enamines and Imines (Schiff Bases): These are common intermediates in reactions involving carbonyl compounds and amines, such as the GBB reaction, setting the stage for subsequent cyclization. acs.orgbeilstein-journals.org
Nitrilium Ions: In the GBB reaction, the electrophilic nitrilium ion is the key species that undergoes intramolecular cyclization with the pyridine nitrogen. nih.gov
The table below summarizes the roles of different catalysts in the synthesis of the imidazo[1,2-a]pyridine scaffold.
Table 1: Catalysts in Imidazo[1,2-a]pyridine Synthesis| Catalyst Type | Example(s) | Role | Reaction Type |
|---|---|---|---|
| Metal Catalyst | CuI, Pd/C | Aerobic oxidation, C-O cleavage | Oxidative Cyclization, Tandem Reactions |
| Lewis Acid | I₂ | Carbonyl activation | Cascade Condensation/Cyclization |
| Photocatalyst | Rose Bengal, fac-Ir(ppy)₃ | Generation of radical intermediates via SET | C-H Functionalization |
| Organocatalyst | Chiral Phosphoric Acid | Stereochemical control | Asymmetric Multicomponent Reactions |
Elucidation of Rate-Determining Steps and Transition States
Pinpointing the exact rate-determining step (RDS) for the synthesis of this compound is challenging without specific kinetic studies for this particular molecule. However, based on the general mechanisms, plausible rate-limiting steps can be proposed.
In the classic two-step synthesis from a 2-aminopyridine and an α-haloketone, the RDS can vary depending on the specific reactants and conditions. The initial bimolecular nucleophilic substitution (SN2) reaction to form the N-alkylated intermediate can be rate-limiting. Alternatively, if this step is fast, the subsequent intramolecular cyclization, which involves the formation of a five-membered ring, could be the slower, rate-determining step. The final aromatization via dehydration is typically a fast process.
Influence of Substituents on Reaction Mechanisms
The substituents on the pyridine ring profoundly influence the reaction mechanism and rate for the formation of this compound. The electronic properties of the methyl and nitro groups have opposing effects.
Nitro Group (C-6): The nitro group is a strong electron-withdrawing group via both resonance (-R) and inductive (-I) effects. This significantly reduces the electron density of the pyridine ring, deactivating it towards electrophilic attack. Crucially, it lowers the nucleophilicity of both the endocyclic (N-1) and exocyclic (amino) nitrogen atoms. This deactivation can slow down the initial N-alkylation step, which often relies on the nucleophilicity of the pyridine nitrogens. Studies on related systems have shown that electron-withdrawing substituents tend to retard the rate of these nucleophilic reactions. clockss.org
Methyl Group (C-5): The methyl group is an electron-donating group through inductive (+I) and hyperconjugation effects. It increases the electron density on the pyridine ring, partially counteracting the deactivating effect of the nitro group. Its presence can help stabilize cationic intermediates, such as the pyridinium salt formed during the Ortoleva-King pathway.
Stereochemical Aspects of Reactions
The core this compound structure is a planar, achiral aromatic system. Therefore, stereochemical considerations only arise when reactions introduce chirality, either at a substituent or within the scaffold itself through atropisomerism.
Atropisomerism can occur in imidazo[1,2-a]pyridine derivatives that have bulky groups at certain positions, leading to hindered rotation around a single bond and creating stable, separable enantiomers. A significant development in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric GBB reaction. nih.govresearchgate.net
This methodology utilizes a chiral catalyst, such as a chiral phosphoric acid, to control the spatial orientation of the reactants during the key bond-forming steps of the multicomponent reaction. nih.gov The catalyst orchestrates the approach of the 2-aminopyridine, aldehyde, and isocyanide, leading to the formation of one enantiomer of the axially chiral product in preference to the other. nih.govresearchgate.net While this has been demonstrated on 6-aryl-2-aminopyridines, the principle is directly applicable to the generation of stereochemically complex derivatives of the imidazo[1,2-a]pyridine family. nih.gov The introduction of a chiral center on a substituent attached to the this compound ring would be another route to chiral molecules, and the stereochemical outcome of such reactions would depend on the specific reagents and conditions used.
Advanced Chemical Applications and Functional Materials Derived from Imidazo 1,2 a Pyridines with Potential Relevance for the Nitro Methyl Derivative
Optoelectronic Properties and Applications
Imidazo[1,2-a]pyridines are recognized as important organic fluorophores, with applications as biomarkers and photochemical sensors. nih.gov Their inherent fluorescence activity makes them suitable for research in areas like genetic fluorescent markers. nih.gov The optoelectronic properties are highly dependent on the substitution pattern on the heterocyclic core and any appended phenyl rings. nih.gov
The fluorescence of imidazo[1,2-a]pyridine (B132010) derivatives is a key feature, with emission typically occurring in the near-UV to blue region of the spectrum. nih.gov Studies show that substituting the core structure with groups like methyl, carboxyl, or amino can increase fluorescence intensity compared to the unsubstituted parent fluorophore. nih.gov For instance, 3-hydroxymethyl imidazo[1,2-a]pyridines fluoresce more intensely than the unsubstituted version, emitting purple light. nih.gov
Conversely, the introduction of a nitro group onto the ring system has been observed to quench fluorescence. nih.gov This suggests that while the methyl group at the 5-position of 5-methyl-6-nitroimidazo[1,2-a]pyridine might enhance fluorescence, the nitro group at the 6-position would likely counteract this effect, potentially leading to a compound with low or no emission. The final luminescent property would depend on the interplay between the electron-donating nature of the methyl group and the fluorescence-quenching, electron-withdrawing nature of the nitro group.
Some imidazo[1,2-a]pyridine derivatives exhibit large Stokes shifts, a desirable property for applications like down-shifting conversion in optical devices. mdpi.com The emission color can be tuned by altering the substituents; for example, adding a dimethylamino group at the 4'-position of a 2-phenyl imidazo[1,2-a]pyridine can shift the fluorescence into the visible region in polar solvents. nih.gov
| Derivative Class | Key Substituent Effect | Observed Fluorescence Property | Reference |
|---|---|---|---|
| 3-Hydroxymethyl Imidazo[1,2-a]pyridines | Hydroxymethyl group | More intense fluorescence than unsubstituted parent; emits purple light. | nih.gov |
| Nitro-substituted Imidazo[1,2-a]pyridines | Nitro group | Fluorescence is destroyed/quenched. | nih.gov |
| Methyl-substituted Imidazo[1,2-a]pyridines | Methyl group | Increased fluorescence intensity. | nih.gov |
| V-Shaped bis-Imidazo[1,2-a]pyridines | Peripheral electron-donating/withdrawing groups | Emission tunable from near-UV to deep-blue. | nih.gov |
The UV-visible absorption spectra of imidazo[1,2-a]pyridine derivatives are characterized by transitions influenced by the electronic nature of their substituents. researchgate.net The introduction of electron-donating or electron-withdrawing groups can lead to intramolecular charge transfer (ICT) phenomena. nih.govresearchgate.net In such systems, photoexcitation promotes an electron from a donor part of the molecule to an acceptor part. This ICT character can be modulated by the substituents and the solvent polarity. nih.gov
For this compound, the methyl group acts as an electron donor and the nitro group as a strong electron acceptor. This D-A (donor-acceptor) arrangement on the pyridine (B92270) ring would likely result in a significant ICT character upon photoexcitation. The absorption spectrum would be expected to show a bathochromic (red) shift in more polar solvents, a hallmark of ICT processes. Theoretical studies using Density Functional Theory (DFT) on related systems have been employed to understand the nature of the frontier orbitals (HOMO and LUMO) and the vertical electronic excitations that govern this behavior. nih.govrsc.org
The tunable photophysical properties of imidazo[1,2-a]pyridines make them highly promising for optoelectronic applications. Specifically, they have been successfully used as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov Researchers have designed bipolar deep-blue fluorescent emitters using an imidazo[1,2-a]pyridine unit as the electron acceptor, achieving high external quantum efficiencies (EQEs) of up to 6.13% and excellent color purity for display applications. nih.gov These materials also exhibit negligible efficiency roll-off at high brightness, a critical parameter for practical devices. nih.gov The development of bright, deep-blue emitters based on this scaffold is an active area of research. nih.gov
Furthermore, the fluorescence of imidazo[1,2-a]pyridines has been harnessed to create fluorescent probes for detecting biologically and environmentally important species. rsc.org By functionalizing the scaffold with appropriate recognition moieties, these probes can signal the presence of specific analytes through changes in their fluorescence, such as "turn-on" or "turn-off" responses. rsc.org This demonstrates their potential in chemical sensing and bioimaging. rsc.orgrsc.org
Supramolecular Chemistry and Self-Assembly Potential
The planar, aromatic structure of the imidazo[1,2-a]pyridine core lends itself to participation in non-covalent interactions, which are the foundation of supramolecular chemistry. The potential for π-π stacking interactions is a key feature that can drive self-assembly processes. Studies on the related imidazo[1,5-a]pyridine (B1214698) isomer have shown a pronounced ability of this heterocyclic scaffold to establish π-π interactions in the solid state, forming stacked assemblies. nih.gov This capability is crucial for the construction of ordered supramolecular structures and coordination polymers. nih.gov
The ability to form such assemblies can be programmed by the molecular structure. For instance, layer-by-layer deposition techniques using pyridine-type ligands have been used to construct surface-confined metal-organic networks and oligomers, where the structure is controlled by the ligand's geometry and coordination sites. nih.gov Although direct studies on the self-assembly of this compound are not available, its aromatic nature suggests it could participate in similar π-stacking interactions, potentially forming ordered arrangements in the solid state or in solution.
Chemosensor and Probe Development (Focus on Chemical Sensing Mechanisms)
The imidazo[1,2-a]pyridine framework is an excellent platform for designing chemosensors, particularly for the detection of metal ions. rsc.org The sensing mechanism often relies on the modulation of the fluorophore's ICT process upon binding to the target analyte.
Several imidazo[1,2-a]pyridine-based fluorescent probes have been developed with high sensitivity and selectivity for various metal ions:
Fe³⁺ and Hg²⁺ Detection: A fused imidazo[1,2-a]pyridine probe was designed that exhibits a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺ in aqueous media. rsc.org The probe demonstrated excellent selectivity and low detection limits of 4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺. rsc.org
Zn²⁺ Detection: A novel chemosensor based on imidazo[1,2-a]pyridine showed significant fluorescence enhancement specifically in the presence of Zn²⁺. rsc.org The binding of Zn²⁺ induced a bathochromic shift in both absorption and emission spectra, attributed to an enhanced ICT process. The detection limit for Zn²⁺ was found to be 6.8 x 10⁻⁸ M. rsc.org
Hg²⁺ Naked-Eye Detection: An imidazo[1,2-a]pyridine-functionalized xanthene probe was developed for the naked-eye detection of Hg²⁺. rsc.org The mechanism involves a Hg²⁺-triggered opening of a non-fluorescent spirolactam ring to a highly fluorescent ring-opened structure, providing a clear visual and ratiometric fluorescent signal. rsc.org
The sensing mechanism is typically based on the chelation of the metal ion by Lewis basic sites on the probe molecule, which alters the electronic properties of the fluorophore and thus its emission characteristics.
| Target Ion | Sensing Mechanism | Fluorescence Response | Detection Limit | Reference |
|---|---|---|---|---|
| Fe³⁺ | Chelation-induced fluorescence | Turn-on | 4.0 ppb | rsc.org |
| Hg²⁺ | Chelation-induced fluorescence quenching | Turn-off | 1.0 ppb | rsc.org |
| Zn²⁺ | Chelation-enhanced Intramolecular Charge Transfer (ICT) | Fluorescence enhancement | 6.8 × 10⁻⁸ M | rsc.org |
| Hg²⁺ | Analyte-induced spirolactam ring-opening | Turn-on (ratiometric) | Not specified | rsc.org |
Coordination Chemistry with Metal Centers (Focus on Ligand Properties)
Imidazo[1,2-a]pyridines serve as effective ligands in coordination chemistry. The nitrogen atom at position 1 (the pyridine nitrogen) is a primary coordination site, acting as a Lewis base to bind with metal centers. wikipedia.orgjscimedcentral.com This interaction is fundamental to the formation of a wide range of metal complexes. nih.govnih.gov
The coordination of imidazo[1,2-a]pyridine derivatives to metal ions can significantly alter the properties of both the ligand and the metal. For example, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their biological activities. nih.gov These complexes showed enhanced cytotoxic effects compared to the free ligands, indicating that coordination to the metal ion can amplify bioactivity. nih.gov The binding mode often involves intercalation with DNA, where the planar imidazo[1,2-a]pyridine ligand inserts between the base pairs of the DNA helix. nih.gov
In another example, a ditopic imidazo[1,5-a]pyridine derivative was used with Zn(II) to form one-dimensional coordination polymers. nih.gov In these structures, the ligand acts as a bidentate N,N-chelator, binding to the zinc center through two nitrogen atoms, demonstrating the versatility of the imidazo-pyridine scaffold in constructing extended metal-organic frameworks. nih.gov The specific electronic and steric properties of this compound, with its electron-donating and withdrawing groups, would influence its ligand field strength and the stability and reactivity of its corresponding metal complexes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-6-nitroimidazo[1,2-a]pyridine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with nitro-substituted electrophiles. Key steps include:
- Oxidation/Reduction : Use KMnO₄/CrO₃ for oxidation or H₂/Pd-C for reduction to modify intermediate functional groups .
- One-Pot Synthesis : Combine precursors (e.g., 2-aminoimidazoles and aliphatic 1,3-difunctional compounds) under microwave-assisted conditions to reduce side reactions and improve yields. Solvent systems like methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) as a catalyst enhance efficiency .
- Yield Optimization : Monitor reaction progress via HPLC and adjust temperature (50–60°C) or inert gas purging (N₂) to suppress decomposition .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl and nitro group positions). Coupling constants in -NMR help distinguish regioisomers .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and methyl (2850–2960 cm⁻¹) groups. Overlaps with imidazo[1,2-a]pyridine core vibrations (~1600 cm⁻¹) require deconvolution .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 308.4 g/mol for C₁₈H₂₀N₄O) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., microbial DNA gyrase or cancer cell kinases). Focus on nitro group hydrogen bonding and methyl group hydrophobic interactions .
- QSAR Modeling : Train models on analogues (e.g., imidazo[1,2-a]pyrimidines) to correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Mechanistic Profiling : Conduct enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) alongside bacterial MIC tests to identify dual-action mechanisms .
- Cell Line Validation : Compare cytotoxicity across diverse cancer lines (e.g., HeLa vs. MCF-7) and normal cells (e.g., HEK293) using MTT assays. Control for nitroreductase expression levels, which influence prodrug activation .
- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for targeted drug discovery?
- Methodological Answer :
- SRN1 Reactions : React 6-halogeno derivatives (e.g., 6-Cl) with carbon/sulfur nucleophiles (e.g., CH₂(CO₂Et)₂) under UV light to substitute the chloromethyl group while retaining nitro functionality .
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 2-position using Pd catalysts. Pre-functionalize with boronic esters for cross-coupling .
- Protection/Deprotection : Use Boc groups to shield reactive amines during nitration, followed by TFA cleavage to restore functionality .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀ values. Report 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s test for IC₅₀ differences). Normalize data to vehicle controls to reduce batch effects .
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioactivity data to identify clustering patterns among analogues .
Q. How should researchers validate the selectivity of this compound derivatives against off-target enzymes?
- Methodological Answer :
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition of 50+ kinases at 1 µM. Prioritize derivatives with <10% off-target activity .
- CYP450 Assays : Assess hepatic metabolism (e.g., CYP3A4 inhibition) via fluorogenic substrates to predict drug-drug interaction risks .
- CRISPR-Cas9 Knockouts : Generate target-deficient cell lines to confirm on-target effects (e.g., apoptosis rescue in caspase-3 KO models) .
Comparative and Mechanistic Studies
Q. What distinguishes this compound from analogues like imidazo[1,2-a]pyrimidines in terms of reactivity?
- Methodological Answer :
- Electrophilic Reactivity : Nitro groups enhance electrophilicity at C-3, enabling nucleophilic aromatic substitution (e.g., with amines), whereas pyrimidine analogues favor C-2 reactivity .
- Redox Stability : The methyl group stabilizes the imidazo core against oxidation (e.g., vs. 6-nitroimidazo[1,2-a]pyridine), as shown by cyclic voltammetry .
- Solubility : LogP calculations (e.g., using MarvinSketch) predict higher lipophilicity than pyrimidine analogues, impacting membrane permeability .
Q. How can researchers reconcile discrepancies in proposed mechanisms of action (e.g., DNA intercalation vs. enzyme inhibition)?
- Methodological Answer :
- Fluorescence Quenching : Titrate compounds with DNA (e.g., ctDNA) and monitor changes via UV-Vis. A bathochromic shift suggests intercalation, while static quenching indicates surface binding .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
- CRISPR Interference : Knock down suspected targets (e.g., TOP2A) and assess compound efficacy loss via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
